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Introduction
The Sharpless Asymmetric Dihydroxylation (SAD) is a powerful and widely used method for the

enantioselective synthesis of vicinal diols from prochiral olefins.[1][2][3] This reaction utilizes a

catalytic amount of osmium tetroxide in the presence of a chiral ligand to achieve high levels of

stereocontrol.[3] The catalytic cycle is maintained by the continuous reoxidation of the reduced

osmium species by a stoichiometric co-oxidant. While potassium ferricyanide (K₃Fe(CN)₆) is

commonly used, N-Methylmorpholine N-oxide (NMMO) serves as an effective and alternative

co-oxidant.[1][3][4] NMMO is particularly advantageous in certain applications and can be used

on a large scale.[4] This document provides detailed application notes and a comprehensive

protocol for performing the Sharpless asymmetric dihydroxylation using NMMO.

Principle and Advantages
The core of the Sharpless asymmetric dihydroxylation lies in the creation of a chiral

environment around the osmium tetroxide catalyst through coordination with a chiral ligand,

typically a cinchona alkaloid derivative.[2][3] This chiral complex then reacts with the olefin in a

diastereoselective manner to form an osmate ester, which is subsequently hydrolyzed to yield

the chiral diol. The reduced osmium(VI) is then reoxidized to osmium(VIII) by the co-oxidant,

NMMO, thus regenerating the active catalyst and allowing for its use in catalytic amounts.[3][5]

Key advantages of using NMMO include:
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High Atom Economy: NMMO is an efficient oxygen donor.

Broad Substrate Scope: The reaction is applicable to a wide variety of olefins.[3]

Milder Reaction Conditions: Often allows for reactions to be conducted at 0 °C or room

temperature.[5]

Alternative to Ferricyanide: Provides an alternative when potassium ferricyanide is not

suitable due to solubility issues or downstream processing concerns.

Reagents and Their Roles
A successful Sharpless asymmetric dihydroxylation reaction relies on the careful combination

of several key reagents:
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Reagent Function

Osmium Tetroxide (OsO₄) or Potassium Osmate

(K₂OsO₄·2H₂O)

Primary catalyst that hydroxylates the olefin.

Due to its high toxicity and volatility, it is often

generated in situ from the more stable

potassium osmate salt.[3]

Chiral Ligand

Induces enantioselectivity. The most common

ligands are derivatives of dihydroquinine (DHQ)

and dihydroquinidine (DHQD), such as

(DHQ)₂PHAL and (DHQD)₂PHAL, which are

components of the commercially available AD-

mix-α and AD-mix-β, respectively.[2]

N-Methylmorpholine N-oxide (NMMO)

Stoichiometric co-oxidant that regenerates the

Os(VIII) catalyst from the Os(VI) species formed

after hydroxylation.[1][3]

Solvent System

Typically a mixture of tert-butanol and water is

used to dissolve both the organic substrate and

the inorganic reagents.

Additive (e.g., Methanesulfonamide,

CH₃SO₂NH₂)

Can accelerate the hydrolysis of the osmate

ester intermediate, which is often the rate-

limiting step, particularly for non-terminal

alkenes.[3]

Stereochemical Control
The stereochemical outcome of the dihydroxylation is determined by the choice of the chiral

ligand. The two most common ligand systems are found in the commercially available AD-

mixes:

AD-mix-α: Contains the (DHQ)₂PHAL ligand and generally delivers the diol to the α-face of

the olefin when it is oriented with the smaller substituents in the front two quadrants of the

mnemonic device.

AD-mix-β: Contains the (DHQD)₂PHAL ligand and typically delivers the diol to the β-face of

the olefin.
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The predictability of the stereochemical outcome is a significant advantage of this reaction.

Quantitative Data
The Sharpless asymmetric dihydroxylation using NMMO has been successfully applied to a

variety of olefin substrates, consistently affording high yields and excellent enantioselectivities.

The following table summarizes representative results.

Olefin Substrate
Chiral Ligand
System

Yield (%)
Enantiomeric
Excess (ee, %)

o-Isopropoxy-m-

methoxystyrene
AD-mix-β High High

α,β-Unsaturated Ester AD-mix-β 89.9 98

Substituted Alkene AD-mix-α 100 -

trans-p-menth-3-ene AD-mix-α 76 54.5

trans-p-menth-3-ene AD-mix-β 91 59.4

Note: Specific reaction conditions and substrate structures can influence both yield and

enantioselectivity.

Experimental Workflow

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 9 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15561941?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Reaction Setup

Dissolve NMMO and
chiral ligand system in

t-BuOH/water

Cool reaction mixture
to 0 °C

Add olefin substrate

Add OsO₄ or K₂OsO₄·2H₂O

Stir at 0 °C to room temperature
(monitor by TLC)

Quench reaction with
Na₂SO₃ or Na₂S₂O₅

Extract with an organic solvent
(e.g., ethyl acetate)

Wash organic layer with
brine and dry over Na₂SO₄

Concentrate and purify by
flash chromatography

Characterize the
chiral diol product

Click to download full resolution via product page

Caption: A typical experimental workflow for the Sharpless asymmetric dihydroxylation.
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Detailed Experimental Protocol
This protocol provides a general procedure for the asymmetric dihydroxylation of 1 mmol of an

olefin using NMMO as the co-oxidant.

Materials:

Olefin (1 mmol)

N-Methylmorpholine N-oxide (NMMO) (1.5 mmol, 1.5 eq)

Potassium osmate(VI) dihydrate (K₂OsO₄·2H₂O) (0.002 mmol, 0.002 eq)

(DHQD)₂PHAL or (DHQ)₂PHAL (0.005 mmol, 0.005 eq)

tert-Butanol (5 mL)

Water (5 mL)

Sodium sulfite (Na₂SO₃) or Sodium metabisulfite (Na₂S₂O₅)

Ethyl acetate

Brine

Anhydrous sodium sulfate (Na₂SO₄)

Silica gel for chromatography

Procedure:

Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add tert-butanol

(5 mL) and water (5 mL).

Reagent Dissolution: Add N-Methylmorpholine N-oxide (1.5 mmol) and the chiral ligand (e.g.,

(DHQD)₂PHAL, 0.005 mmol) to the solvent mixture. Stir until all solids are dissolved.

Cooling: Cool the reaction mixture to 0 °C in an ice bath.
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Substrate Addition: Add the olefin (1 mmol) to the cooled reaction mixture.

Catalyst Addition: Add the potassium osmate(VI) dihydrate (0.002 mmol). The solution will

typically turn a dark color.

Reaction Monitoring: Allow the reaction to stir at 0 °C and monitor its progress by thin-layer

chromatography (TLC). The reaction time can vary from a few hours to overnight depending

on the substrate.

Quenching: Once the reaction is complete, quench it by adding a saturated aqueous solution

of sodium sulfite or sodium metabisulfite. Stir for 30-60 minutes, during which the color of the

reaction mixture should lighten.

Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl

acetate (3 x 20 mL).

Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer

over anhydrous sodium sulfate.

Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure.

Purify the crude product by flash column chromatography on silica gel to obtain the pure diol.

Characterization: Characterize the final product by appropriate analytical techniques (e.g.,

NMR, IR, mass spectrometry) and determine the enantiomeric excess by chiral HPLC or by

conversion to a diastereomeric derivative.

Catalytic Cycle
The catalytic cycle for the Sharpless asymmetric dihydroxylation with NMMO involves the

following key steps:
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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